Cephalexin is synthesized from penicillin derivatives, specifically through the enzymatic modification of 7-amino-3-deacetoxycephalosporanic acid. This process involves using specific enzymes derived from microorganisms, such as Bacillus megaterium. As a beta-lactam antibiotic, cephalexin shares structural similarities with penicillin, allowing it to inhibit bacterial cell wall synthesis effectively.
The synthesis of cephalexin can be accomplished through various methods, primarily focusing on enzymatic processes. One notable method involves the enzymatic transacylation of 7-acylamino desacetoxy cephalosporanic acid and a phenyl glycine derivative.
Cephalexin has a complex molecular structure characterized by its beta-lactam ring fused to a dihydrothiazine ring. The molecular formula of cephalexin is CHNOS.
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques to confirm the structural integrity and purity of cephalexin during synthesis .
Cephalexin undergoes several chemical reactions that are critical for its function as an antibiotic:
The mechanism of action of cephalexin primarily involves its interaction with bacterial cell wall synthesis:
This mechanism underscores why cephalexin is effective against susceptible bacterial strains while highlighting the challenges posed by antibiotic resistance mechanisms .
Cephalexin exhibits several important physical and chemical properties:
These properties influence its formulation as an oral antibiotic and its effectiveness against various bacterial infections .
Cephalexin has diverse applications in clinical settings:
Cephalexin emerged from systematic optimization of Cephalosporium acremonium-derived compounds. Developed in 1967 by Eli Lilly and Company, it addressed the need for acid-stable, orally absorbable cephalosporins [1] [7]. The drug received U.S. Food and Drug Administration (FDA) approval in 1970 under the brand name Keflex, following clinical trials demonstrating efficacy against respiratory and urinary tract infections [10] [1]. By 1971, it entered widespread clinical use, becoming one of the earliest oral cephalosporins commercialized globally. Its inclusion in the World Health Organization’s List of Essential Medicines underscores its therapeutic significance [1] [14].
Table 1: Historical Milestones of Cephalexin
Year | Event | Significance |
---|---|---|
1967 | Synthesis by Eli Lilly | First semi-synthetic oral cephalosporin |
1970 | FDA approval | Marketed as Keflex for clinical use |
1971 | Global commercialization | Expanded access to oral β-lactam therapy |
2023 | WHO Essential Medicines List retention | Ongoing recognition of clinical utility |
Cephalexin belongs to the β-lactam antibiotic class, characterized by a reactive beta-lactam ring (3-carbon, 1-nitrogen structure). Specifically, it is classified as a first-generation cephalosporin, sharing a core 7-aminocephalosporanic acid (7-ACA) nucleus fused with a dihydrothiazine ring [4] [3]. Key structural features include:
This structural configuration confers stability against staphylococcal β-lactamases (excluding extended-spectrum variants) but limits activity against gram-negative bacilli compared to later-generation cephalosporins [8] [3].
Cephalexin remains clinically vital due to:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: